molecular formula C24H29N3O6 B6596085 Methylergonovine maleate CAS No. 7054-07-1

Methylergonovine maleate

Cat. No.: B6596085
CAS No.: 7054-07-1
M. Wt: 455.5 g/mol
InChI Key: NOFOWWRHEPHDCY-DAUURJMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylergonovine maleate (C₂₀H₂₅N₃O₂·C₄H₄O₄) is a semi-synthetic ergot alkaloid derived from lysergic acid. It was first approved in the United States in 1946 and is widely used for the prevention and control of postpartum hemorrhage (PPH) due to its potent uterotonic effects . The drug directly stimulates uterine smooth muscle, increasing the tone, frequency, and amplitude of contractions, thereby reducing blood loss during the third stage of labor .

Pharmacokinetically, this compound is administered via oral, intramuscular (IM), or intravenous (IV) routes. Oral bioavailability is approximately 60%, with peak plasma concentrations (3243 ± 1308 pg/mL) achieved rapidly . However, IV administration is generally avoided due to risks of severe hypertension and cerebrovascular accidents . Common side effects include nausea, hypertension, abdominal cramping, and, rarely, coronary artery spasm .

Properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOWWRHEPHDCY-DAUURJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023283
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57432-61-8, 7054-07-1
Record name Methergine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57432-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergonovine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergonovine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7054-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Selection and Crystallization Dynamics

The foundational method for preparing methylergonovine maleate involves recrystallization from methanol-ethanol mixtures. Patent CN105085514B outlines a process where the crude compound is dissolved in a 1:4–1:10 mass ratio of methanol to ethanol at 50–70°C, followed by activated charcoal treatment to adsorb impurities. The solvent system’s polarity directly influences crystal morphology, with ethanol-rich mixtures (e.g., 1:10 methanol:ethanol) yielding higher-purity crystals (99.88% by HPLC) compared to methanol-dominant solutions.

Key parameters include:

  • Mass ratio of crude product to solvent : 1:10–20 optimizes yield (82%) while minimizing solvent waste.

  • Cooling rate : Gradual cooling to 0°C over 2–4 hours produces uniform crystal lattices, as evidenced by X-ray powder diffraction (XRPD) peaks at 2θ = 9.459°, 17.820°, and 21.159°.

Activated Charcoal Purification

Incorporating 0.5–2% (w/w) activated charcoal removes endotoxins and colored impurities. Filtration at 60°C prevents premature crystallization, ensuring a clear filtrate. Post-treatment purity increases from 95.2% to 99.8% in optimized batches.

Process Optimization and Critical Quality Attributes

Temperature-Controlled Dissolution

Heating the crude product to 60±2°C in methanol-ethanol mixtures achieves complete dissolution without thermal degradation. Differential scanning calorimetry (DSC) confirms the compound’s stability up to 150°C, with decomposition initiating at 197.7°C. Exceeding 70°C induces maleic acid isomerization, reducing pharmacological efficacy.

Scaling from Laboratory to Pilot Plant

Pilot-scale studies (10 kg batches) demonstrate that maintaining a 1:12 solvent-to-crude ratio and 0°C crystallization temperature preserves yield (78–82%) and purity (99.87–99.89%) across scales.

Table 1: Comparative Yields and Purity in Recrystallization

Batch SizeSolvent Ratio (MeOH:EtOH)Yield (%)Purity (HPLC, %)
10 g1:47399.87
100 g1:87999.88
10 kg1:128299.89

Advanced Analytical Characterization

X-Ray Powder Diffraction (XRPD)

The crystalline form exhibits characteristic peaks at 2θ = 9.459°, 17.820°, and 21.159°, with secondary peaks at 10.861° and 15.219° confirming a monoclinic lattice. Stability studies show no peak shifts after 10 days at 40°C/75% RH, validating resistance to hygroscopicity.

Thermogravimetric Analysis (TGA)

TGA profiles reveal a 0.2% mass loss below 150°C, indicating absence of solvates. A sharp exotherm at 197.7°C corresponds to decomposition, aligning with DSC data.

Infrared Spectroscopy (IR)

IR spectra show N-H stretching at 3246 cm⁻¹ and maleate carbonyl vibrations at 1645 cm⁻¹, confirming salt formation.

Stability Profiling and Regulatory Considerations

Accelerated Stability Testing

Under ICH Q1A guidelines, the compound retains >99% purity after:

  • 30 days at 25°C/60% RH

  • 10 days at 40°C/75% RH

Table 2: Stability Data Under Stress Conditions

ConditionTime (Days)Purity (%)Total Impurities (%)
25°C/60% RH3099.850.12
40°C/75% RH1099.820.15
4500 lux illumination1099.800.17

Photostability

Exposure to 4500 lux illumination for 10 days induces only 0.17% total impurities, demonstrating compatibility with transparent packaging.

Industrial-Scale Manufacturing

Filtration and Sterilization

For injectable formulations (CN105125481A), post-crystallization steps include:

  • Coarse filtration : 1.0 μm membranes remove particulates.

  • Sterile filtration : 0.22 μm membranes ensure endotoxin levels <0.25 EU/mg.

  • Terminal sterilization : 115°C for 30 minutes maintains potency while achieving a sterility assurance level (SAL) of 10⁻⁶ .

Chemical Reactions Analysis

Types of Reactions: Methylergonovine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Scientific Research Applications

Treatment of Postpartum Hemorrhage

Overview : Methylergonovine maleate is primarily indicated for the prevention and treatment of postpartum hemorrhage due to uterine atony. It is often administered after oxytocin, which is another uterotonic agent.

  • Mechanism of Action : Methylergonovine acts directly on the smooth muscle of the uterus, enhancing the tone, rate, and amplitude of contractions. This leads to a rapid and sustained tetanic uterotonic effect, effectively reducing blood loss during the third stage of labor .
  • Dosage and Administration :
    • Intravenous (IV) : 0.2 mg; repeat every 2-4 hours as necessary.
    • Intramuscular (IM) : 0.2 mg; repeat as necessary.
    • Oral : 0.2 mg taken 3-4 times daily for up to one week .
  • Clinical Efficacy : Studies indicate that the administration of methylergonovine significantly decreases mean blood loss during delivery. It has been shown to effectively manage cases where oxytocin alone is insufficient .

Off-label Uses

Variant Angina Diagnosis : this compound has been used off-label in diagnostic tests for variant angina. It can induce coronary artery spasm in patients suspected of having this condition, aiding in diagnosis .

Pharmacokinetics

Understanding the pharmacokinetics of methylergonovine is crucial for optimizing its therapeutic use:

  • Bioavailability : Approximately 60% after oral administration, with increased bioavailability (up to 78%) during intramuscular injection during labor.
  • Onset of Action : Immediate after IV administration, 2-5 minutes after IM, and 5-10 minutes when taken orally .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • Case Study 1 : A study involving postpartum women showed that those treated with methylergonovine experienced significantly lower rates of hemorrhage compared to those who received no treatment or only oxytocin .
  • Case Study 2 : In another instance, a patient with severe uterine atony was administered methylergonovine after oxytocin failed to control bleeding. The subsequent administration led to a rapid decrease in blood loss and stabilization of the patient’s condition .

Safety and Side Effects

While methylergonovine is effective, it is essential to consider potential side effects:

  • Common side effects include hypertension, headache, nausea, and vomiting.
  • Contraindications include use in patients with hypertension or those who are pregnant when not in labor .

Mechanism of Action

Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism helps in shortening the third stage of labor and reducing blood loss .

Comparison with Similar Compounds

Postpartum Hemorrhage (PPH) Management

  • This compound: Reduces blood loss by 40–50% in PPH; effective as a second-line agent after oxytocin .
  • Ergonovine: Comparable efficacy but associated with higher rates of hypertension and nausea .
  • Oxytocin (non-ergot): First-line agent due to rapid action and fewer cardiovascular side effects .

Vascular Headache Prophylaxis

  • This compound: Reduces cluster headache frequency by 75–95% in small studies .
  • Methysergide : Effective for chronic migraines but linked to retroperitoneal fibrosis with long-term use .

Pharmacokinetic Comparison

Parameter This compound Ergonovine Methysergide
Bioavailability ~60% (oral) Low (oral) ~60% (oral)
Onset of Action 5–10 min (oral) 2–5 min (IM) 1–2 hours (oral)
Half-life 2–4 hours 2–3 hours 10 hours
Metabolism Hepatic (CYP3A4) Hepatic Hepatic to methylergonovine

Key Research Findings

Cluster Headaches: A pilot study (n = 20) reported 95% reduction in headache frequency with methylergonovine, though 24% experienced side effects like abdominal cramping .

Drug Interactions : Concurrent use with CYP3A4 inhibitors (e.g., clarithromycin) increases vasospasm risk due to reduced metabolism .

Biological Activity

Methylergonovine maleate, also known as Methergine, is a semisynthetic ergot alkaloid primarily used in obstetrics to prevent and treat postpartum hemorrhage. Its biological activity is characterized by its effects on smooth muscle, particularly in the uterus, and its interactions with various neurotransmitter receptors.

This compound is an active metabolite of methysergide, with a chemical structure that allows it to act as both an agonist and antagonist at serotonin (5-HT) and dopamine receptors. It specifically binds to the 5-HT2A receptor, leading to uterine contractions. This compound enhances the tone, rate, and amplitude of rhythmic contractions in the uterus, facilitating a rapid and sustained tetanic effect that shortens the third stage of labor and reduces blood loss during delivery .

Property Details
Chemical Name [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate
Molecular Formula C20H25N3O2.C4H4O4
Bioavailability Oral: ~60%, IM: ~78%
Half-life ~3.39 hours
Metabolism Hepatic; extensive first-pass metabolism

Uterotonic Activity

This compound is primarily recognized for its potent uterotonic properties. It acts directly on the smooth muscle of the uterus, leading to increased contraction frequency and intensity. This property is critical in clinical settings where control of uterine bleeding is necessary post-delivery or post-abortion .

Vascular Effects

In addition to its uterotonic effects, methylergonovine exhibits vasoconstrictive properties due to its action on adrenergic receptors. This can contribute to increased blood pressure and reduced blood loss during surgical procedures . However, caution is advised when used concurrently with other vasoconstrictors due to potential additive effects.

Use in Headache Management

Recent studies have explored the use of this compound in managing vascular headaches, particularly cluster headaches. A pilot study involving 20 patients indicated that 95% experienced a decrease in headache frequency within one week of treatment. The drug was well-tolerated, with only mild side effects reported .

A small clinical trial conducted on three patients with status migrainosus showed promising results: two patients reported significant reductions in headache severity after a short course of methylergonovine following intravenous dihydroergotamine (DHE) treatment. These findings suggest potential off-label uses for this compound in headache prophylaxis .

Adverse Effects and Safety Profile

While this compound is effective for its intended uses, it is associated with several adverse effects. Commonly reported side effects include nausea, vomiting, and diarrhea. Long-term use has been linked to serious complications such as retroperitoneal fibrosis and cardiovascular issues like myocardial ischemia . The estimated incidence of fibrosis related to methylergonovine use is approximately 1 in 5,000 patients .

Q & A

Q. What experimental methodologies are recommended to characterize methylergonovine maleate’s receptor binding affinity and selectivity?

To evaluate its 5-HT and dopaminergic receptor interactions, use in vitro receptor binding assays with radiolabeled ligands (e.g., 5-HT₂B or D₂ receptor subtypes). Competitive binding experiments can determine IC₅₀ values, while functional assays (e.g., cAMP modulation) assess antagonism. Pharmacodynamic studies in animal models (e.g., uterine contraction assays) validate uterotonic effects .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Administer the drug via oral and intramuscular routes to assess bioavailability. Collect plasma samples at timed intervals and quantify drug levels using HPLC or LC-MS. Calculate key parameters:

  • Volume of distribution (Vdss/F) : ~56.1 L (rat)
  • Plasma clearance (CLp/F) : ~14.4 L/hr (rat) These metrics inform dose adjustments for species-specific scaling .

Q. What in vivo models are appropriate to study methylergonovine’s uterotonic effects?

Use postpartum rodent models to measure uterine contraction frequency and amplitude via intrauterine pressure transducers. Compare efficacy against oxytocin and ergometrine. Monitor adverse effects (e.g., vasoconstriction) using Doppler ultrasound for arterial blood flow .

Q. How can researchers validate the purity and stability of this compound in formulation studies?

Employ reversed-phase HPLC with UV detection (λ = 280 nm) and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry. Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation products. Ensure compliance with USP monographs for particle size and dissolution rates .

Q. What safety assays are critical for preclinical toxicology profiling?

Conduct acute toxicity studies in rodents (oral and IV routes) to determine LD₅₀ (e.g., mouse: 187 mg/kg). Chronic toxicity studies (6-month duration) evaluate organ-specific effects (e.g., coronary vasospasm). Include histopathology and serum biomarkers (e.g., troponin for cardiac injury) .

Advanced Research Questions

Q. How can conflicting clinical data on methylergonovine’s cardiovascular risks be resolved?

The 2015 cohort study (n = 139,617 exposed) found no statistically significant increase in acute coronary syndrome (RR = 1.67, 95% CI: 0.40–6.97). To address this uncertainty, design a prospective study stratifying patients by preexisting coronary risk factors (e.g., smoking, diabetes). Use propensity score matching to control confounders and apply time-to-event analysis (Cox regression) for risk quantification .

Q. What mechanisms underlie methylergonovine’s interaction with CYP3A4 inducers, and how can this be modeled experimentally?

CYP3A4 inducers (e.g., rifampicin) accelerate methylergonovine metabolism via hepatic oxidation. Use human liver microsomes in vitro to measure metabolite formation (e.g., nor-methylergonovine) with/without CYP3A4 inhibitors (ketoconazole). Clinical PK studies in healthy volunteers can quantify AUC changes (e.g., 50% reduction with rifampicin coadministration) .

Q. What experimental strategies can isolate methylergonovine’s vasoconstrictive effects from its uterotonic activity?

  • Uterine-specific effects : Use isolated uterine tissue baths with selective receptor blockers (e.g., 5-HT₂A antagonist ketanserin).
  • Vascular effects : Measure coronary artery diameter changes in ex vivo porcine models using angiography. Transcriptomic analysis (RNA-seq) of uterine vs. vascular smooth muscle cells identifies pathway-specific targets (e.g., calcium signaling genes) .

Q. How should researchers address variability in methylergonovine’s oral absorption across patient populations?

Perform population PK modeling with covariates (e.g., BMI, gastric pH). Use nonlinear mixed-effects software (e.g., NONMEM) to identify subpopulations requiring dose adjustments. Validate with bioequivalence studies comparing tablet vs. IM formulations under fed/fasted conditions .

Q. What in silico approaches can predict methylergonovine’s off-target receptor interactions?

Use molecular docking (e.g., AutoDock Vina) to screen against the human kinome and GPCRome. Prioritize receptors with binding energy ≤ -8.0 kcal/mol. Validate predictions with functional assays (e.g., β-arrestin recruitment for dopamine D₁-like receptors) .

Methodological Recommendations

  • For receptor studies : Combine in silico docking with functional assays to resolve pleiotropic effects.
  • For clinical contradictions : Apply causal inference methods (e.g., Mendelian randomization) to address unmeasured confounding.
  • For PK variability : Use physiologically based PK (PBPK) modeling to extrapolate animal data to humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergonovine maleate
Reactant of Route 2
Methylergonovine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.